molecular formula C14H18N2O3 B13884411 Prolylphenylalanine

Prolylphenylalanine

Cat. No.: B13884411
M. Wt: 262.30 g/mol
InChI Key: IWIANZLCJVYEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prolylphenylalanine is a dipeptide composed of the amino acids proline and phenylalanine. It is an incomplete breakdown product of protein digestion or protein catabolism, often found in urine. This compound has significant potential for diverse applications in biochemical and biomedical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Prolylphenylalanine can be synthesized through peptide coupling reactions. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond between proline and phenylalanine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method uses a resin-bound amino acid as the starting material, with subsequent amino acids being added sequentially. The process involves repeated cycles of deprotection and coupling, followed by cleavage from the resin and purification .

Chemical Reactions Analysis

Types of Reactions

Prolylphenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction could yield alcohols or amines .

Mechanism of Action

Prolylphenylalanine exerts its effects by interacting with specific enzymes and molecular targets. For instance, it acts as a substrate for dipeptidyl peptidase-4 (DPP-4) and prolylcarboxypeptidase (PCP), influencing protein digestion and metabolism pathways. Additionally, phenylalanine within the dipeptide can inhibit the activity of angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure .

Comparison with Similar Compounds

Similar Compounds

  • L-Leucyl-L-phenylalanine
  • γ-Glutamylphenylalanine
  • Isoleucyl-Phenylalanine
  • Lysylphenylalanine

Uniqueness

Prolylphenylalanine is unique due to its specific combination of proline and phenylalanine, which imparts distinct biochemical properties. Its ability to serve as a substrate for multiple enzymes and its potential therapeutic applications set it apart from other similar dipeptides .

Properties

IUPAC Name

3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13(11-7-4-8-15-11)16-12(14(18)19)9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIANZLCJVYEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70874553
Record name PRO-PHE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70874553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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